molecular formula C12H21NO4 B115754 1-Boc-piperidin-4-ylacetic acid CAS No. 157688-46-5

1-Boc-piperidin-4-ylacetic acid

Cat. No. B115754
Key on ui cas rn: 157688-46-5
M. Wt: 243.3 g/mol
InChI Key: ZXFLMSIMHISJFV-UHFFFAOYSA-N
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Patent
US08193378B2

Procedure details

To a solution of [1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid (200 mg) in dioxane (1 mL) was added a 4 M hydrogen chloride dioxane solution (1 mL). The reaction liquid was stirred at room temperature for 15 hours, and then concentrated under reduced pressure to obtain piperidin-4-yl acetic acid hydrochloride (140 mg) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][CH2:9]1)=O)(C)(C)C.O1CCOCC1.[ClH:24]>O1CCOCC1>[ClH:24].[NH:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([OH:17])=[O:16])[CH2:10][CH2:9]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOCC1.Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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